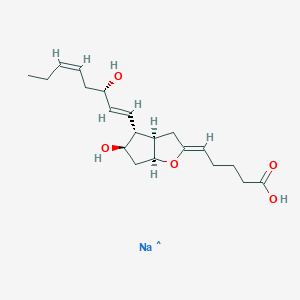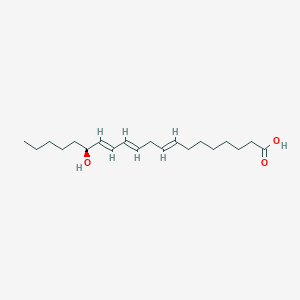
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid is a complex organic compound known for its unique structure and significant biological activities. This compound is a derivative of eicosanoids, which are signaling molecules involved in various physiological and pathological processes. The presence of multiple double bonds and a hydroxyl group in its structure contributes to its reactivity and functionality in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid or arachidonic acid. The process involves:
Oxidation: The initial step often involves the oxidation of the starting material to introduce the necessary functional groups.
Isomerization: This step ensures the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution reagents: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or biological studies.
Applications De Recherche Scientifique
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors on cell surfaces, triggering a cascade of intracellular events that modulate gene expression and protein activity. The hydroxyl group and double bonds play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandins: Similar in structure and function, involved in inflammation and other physiological processes.
Leukotrienes: Another class of eicosanoids, playing roles in immune responses.
Thromboxanes: Involved in blood clotting and vascular functions.
Uniqueness
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid is unique due to its specific configuration and the presence of a hydroxyl group at the 15th position, which distinguishes it from other eicosanoids and contributes to its distinct biological activities.
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,11-9+,17-14+/t19-/m0/s1 |
Clé InChI |
IUKXMNDGTWTNTP-OSZRFLRYSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



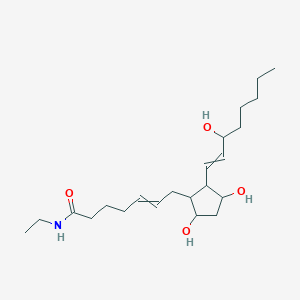




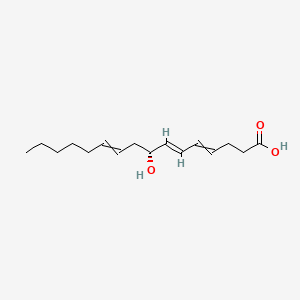
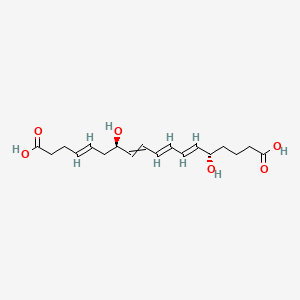
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)
